(4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone
Description
(4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone is a synthetic organic compound characterized by the presence of a fluorinated phenol group and a hydroxypyrrolidine moiety
Properties
IUPAC Name |
(4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-7-1-2-9(10(15)5-7)11(16)13-4-3-8(14)6-13/h1-2,5,8,14-15H,3-4,6H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECNOEYIMZHRMX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=C(C=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2=C(C=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-2-hydroxybenzaldehyde and (3S)-3-hydroxypyrrolidine.
Condensation Reaction: The aldehyde group of 4-fluoro-2-hydroxybenzaldehyde reacts with the amine group of (3S)-3-hydroxypyrrolidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Final Product: The resulting product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature control and solvent selection, are crucial for efficient production.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to modify the functional groups, potentially altering its biological activity.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Modified amines or alcohols.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: It can be used in the synthesis of polymers with specific properties, such as increased thermal stability or conductivity.
Biology:
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound for drug development.
Protein Binding: It can be used in studies to understand protein-ligand interactions.
Medicine:
Drug Development: Due to its unique structure, the compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
- (4-chloro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone
- (4-bromo-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of fluorine in (4-fluoro-2-hydroxyphenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone imparts unique electronic properties, such as increased electronegativity and stability, compared to chlorine or bromine analogs.
- Biological Activity: The fluorinated compound may exhibit different biological activities due to the distinct size and electronegativity of the fluorine atom.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
